molecular formula C20H18N4O2S B11124175 N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

Cat. No.: B11124175
M. Wt: 378.4 g/mol
InChI Key: XRHSANOFUBALIY-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a complex organic compound that features an indole moiety linked to a pyridazinone structure through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide typically involves the coupling of tryptamine derivatives with pyridazinone derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The pyridazinone ring can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4)

    Substitution: NaH in DMF, alkyl halides like methyl iodide (CH3I)

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives

    Reduction: Formation of reduced pyridazinone derivatives

    Substitution: Formation of N-alkylated acetamide derivatives

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Investigated for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the pyridazinone structure can inhibit certain enzymes involved in inflammatory pathways . The compound may exert its effects through the modulation of these targets, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is unique due to the presence of both an indole and a pyridazinone moiety. This combination allows for a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C20H18N4O2S/c25-19(21-10-9-14-12-22-16-5-2-1-4-15(14)16)13-24-20(26)8-7-17(23-24)18-6-3-11-27-18/h1-8,11-12,22H,9-10,13H2,(H,21,25)

InChI Key

XRHSANOFUBALIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

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